2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid
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Description
2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity
The compound 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid represents a novel derivative of the 1,3,4-oxadiazole scaffold, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure
The chemical structure is characterized by the presence of a 1,3,4-oxadiazole ring fused with a benzo[d]imidazole moiety and a thioacetic acid group. The presence of the p-tolyl group enhances its lipophilicity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance, a study evaluated various derivatives against multiple cancer cell lines (A549, MCF-7, HepG2, C6, and HeLa) using the MTT assay. The results indicated that compounds similar to This compound exhibited significant cytotoxicity compared to standard treatments like doxorubicin .
Table 1: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 | 5.0 | |
Compound B | MCF-7 | 6.7 | |
Compound C | HepG2 | 3.8 | |
Target Compound | HeLa | <5.0 |
The mechanism through which these compounds exert their anticancer effects involves several pathways:
- Inhibition of Enzymes: Many oxadiazole derivatives inhibit critical enzymes such as thymidylate synthase , which is vital for DNA synthesis in cancer cells .
- Targeting Kinases: Compounds have shown efficacy in targeting various kinases involved in cell proliferation and survival .
Molecular docking studies have provided insights into binding interactions with these enzymes, suggesting that structural modifications can enhance binding affinity and selectivity .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives exhibit notable antimicrobial activity . Research has demonstrated their effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected derivatives indicate their potential as antimicrobial agents.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Microorganism | MIC (µg/mL) | Reference |
---|---|---|---|
Compound D | E. coli | 125 | |
Compound E | S. aureus | 75 | |
Target Compound | P. aeruginosa | <150 |
Anti-inflammatory Properties
The anti-inflammatory effects of oxadiazole derivatives are also noteworthy. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies have focused on specific derivatives similar to This compound :
- A study demonstrated significant inhibition of tumor growth in xenograft models treated with related compounds.
- Clinical trials assessing the safety and efficacy of oxadiazole-based drugs are underway, with preliminary results indicating promising outcomes for patients with resistant cancers.
Properties
IUPAC Name |
2-[1-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]benzimidazol-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)18-22-21-16(26-18)10-23-15-5-3-2-4-14(15)20-19(23)27-11-17(24)25/h2-9H,10-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPJGATYPULKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=C3SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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